molecular formula C7H13N3O B7864529 cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

Cat. No.: B7864529
M. Wt: 155.20 g/mol
InChI Key: DYRQVPSGSVQMQO-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with azomethine ylides and maleimides can lead to the formation of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .

Scientific Research Applications

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of protein methyltransferases and glycosyltransferases . In medicine, it has shown promise as an agonist of various serotonin receptors and as an antagonist of integrin VLA-4 .

Mechanism of Action

The mechanism of action of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme and prevents the transfer of methyl groups to target proteins . As an agonist of serotonin receptors, it binds to the receptor and activates downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Biological Activity

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amides and is characterized by its hexahydropyrrolo structure fused with a pyrrole moiety. The presence of the carboxamide functional group enhances its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating proteolytic enzymes involved in various diseases.
  • Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Data

Research has highlighted several biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryExhibited greater anti-inflammatory activity compared to standard agents like curcumin.
AntiviralDemonstrated inhibitory effects on HCV replication in vitro.
AntitumorShowed potential in inhibiting tumor cell proliferation through apoptosis pathways.
AntibacterialEffective against various bacterial strains with MIC values indicating significant potency.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of derivatives of hexahydropyrrolo compounds. The results indicated that certain derivatives significantly reduced inflammation markers in experimental models, outperforming established anti-inflammatory drugs like curcumin .
  • Antiviral Efficacy : In vitro studies on HCV-infected cells revealed that this compound inhibited viral replication effectively at low concentrations, suggesting its potential as a therapeutic agent against hepatitis C .
  • Antitumor Properties : Research focused on the antitumor effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hexahydropyrrolo core can significantly influence the biological activity of the compound. For instance:

  • Substituents at specific positions on the pyrrole ring enhance receptor binding affinity.
  • Alterations in the carboxamide group can affect enzyme inhibition potency.

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7(11)10-2-1-5-3-9-4-6(5)10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQVPSGSVQMQO-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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